molecular formula C10H14N2O3 B184432 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 890596-67-5

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B184432
CAS No.: 890596-67-5
M. Wt: 210.23 g/mol
InChI Key: XQLFKVOEQTWWDK-UHFFFAOYSA-N
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Description

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C10H14N2O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-acetyl-3,5-dimethylpyrazole with a suitable propanoic acid derivative. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of a propanoic acid derivative under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Biological Activity

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C_{11}H_{14}N_{2}O_{3}, with a molecular weight of approximately 218.24 g/mol. The compound features a pyrazole ring substituted with an acetyl group and a propanoic acid moiety, which may influence its biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-acetyl-3,5-dimethyl-1H-pyrazole with propanoic acid derivatives. The characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). For instance, IR spectroscopy may reveal characteristic absorption bands corresponding to functional groups present in the molecule.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that those similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

In addition to antimicrobial effects, pyrazole derivatives have been reported to possess anti-inflammatory properties. These compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The anti-inflammatory activity can be assessed through various in vitro assays measuring cytokine production and leukocyte migration.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Antioxidants are essential for neutralizing free radicals and preventing oxidative stress-related damage. Studies have shown that similar pyrazole compounds can scavenge free radicals effectively, thus providing protective effects against cellular damage .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial growth.
  • Receptor Modulation : It might interact with specific receptors that mediate cellular responses to stress or infection.
  • Gene Expression Regulation : Some studies suggest that pyrazole derivatives can influence gene expression related to inflammatory pathways.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A clinical trial involving a range of pyrazole derivatives demonstrated their effectiveness against resistant strains of bacteria, suggesting potential therapeutic applications for infections that are difficult to treat .
  • Anti-inflammatory Research : In vivo studies showed that pyrazole-based compounds significantly reduced inflammation in animal models of arthritis, indicating their potential as anti-inflammatory agents .

Properties

IUPAC Name

3-(4-acetyl-3,5-dimethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-6-10(8(3)13)7(2)12(11-6)5-4-9(14)15/h4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLFKVOEQTWWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349573
Record name 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890596-67-5
Record name 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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